

HPLC method for quantification of Malvidin Chloride in grape extracts.

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Compound of Interest

Compound Name: Malvidin Chloride

Cat. No.: B191779

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Application Note and Protocol

This document provides a detailed methodology for the quantification of **malvidin chloride** in grape extracts using High-Performance Liquid Chromatography (HPLC) with UV-Vis detection. This method is intended for researchers, scientists, and professionals in the fields of food science, natural product chemistry, and drug development who are interested in the analysis of anthocyanins.

Introduction

Malvidin and its glycosides are major anthocyanins found in red grapes, contributing significantly to the color of red wines and grape-based products.[1][2] Anthocyanins are water-soluble plant pigments with recognized antioxidant properties, making their quantification a key aspect of quality control and phytochemical research.[3][4][5] High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of anthocyanins in various matrices.[2][6][7] This application note describes a robust HPLC method for the determination of **malvidin chloride** in grape extracts, utilizing a reversed-phase C18 column and a gradient elution program. The method is validated for its linearity, precision, and accuracy.

Experimental Protocol

- **Malvidin chloride** reference standard (≥95% purity, HPLC grade)

- Methanol (HPLC grade)[8]
- Acetonitrile (HPLC grade)[9]
- Formic acid (HPLC grade)[8][9]
- Hydrochloric acid (HCl)[6]
- Water (deionized or HPLC grade)
- Grape sample (fresh, frozen, or freeze-dried)
- Syringe filters (0.2 μm or 0.45 μm)[6]
- Manually separate the skins from the grape berries.
- Dry the grape skins in an oven at 50°C until a constant weight is achieved or use freeze-dried skins.[1][8]
- Grind the dried skins into a fine powder.[8]
- Weigh approximately 1.0 g of the powdered grape skin into a vial.[6]
- Add 10 mL of acidified methanol (methanol containing 2% HCl) to the vial.[6]
- Vortex the mixture for 5 minutes to ensure thorough extraction.[6]
- Place the vial in the dark for 10 minutes to prevent degradation of the light-sensitive anthocyanins.[6]
- Centrifuge the extract to pellet the solid material.
- Filter the supernatant through a 0.2 μm or 0.45 μm syringe filter into an HPLC vial.[6]
- The sample is now ready for HPLC analysis.
- HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or UV-Vis detector.[1][8]

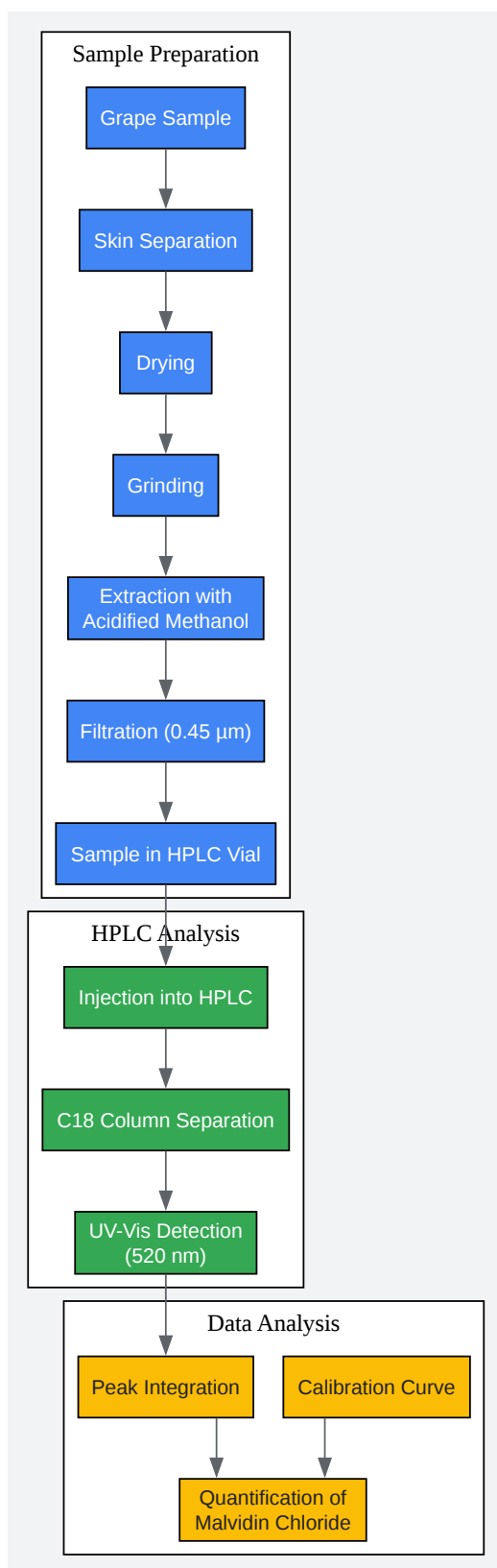
- Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size) is commonly used.[1][5]
- Mobile Phase A: Water with 10% formic acid.[10]
- Mobile Phase B: Acetonitrile.[9]
- Gradient Elution: A linear gradient can be optimized for the separation of anthocyanins. A typical gradient is as follows:
 - 0-10 min: 10-45% B[9]
 - 10-15 min: 45-70% B[10]
 - 15-25 min: 70-90% B[10]
 - 25-30 min: Hold at 90% B
 - 30.1-35 min: Return to initial conditions (10% B) and equilibrate.
- Flow Rate: 1.0 mL/min
- Injection Volume: 20 μ L[9]
- Column Temperature: 28°C[9]
- Detection Wavelength: 520 nm[1][8][10]
- Prepare a stock solution of **malvidin chloride** (e.g., 1000 μ g/mL) in acidified methanol.
- From the stock solution, prepare a series of working standard solutions with concentrations ranging from 0.5 to 10 mg/L.[9]
- Inject each standard solution into the HPLC system and record the peak area.
- Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. The linearity of the calibration curve should be evaluated by the coefficient of determination (r^2), which should be ≥ 0.99 . [6][11]

Data Presentation

The quantitative data for the HPLC method for **malvidin chloride** is summarized in the table below. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Parameter	Typical Value	Reference
Retention Time	Varies with exact conditions	[12]
Wavelength (λ_{max})	520 nm	[1] [8] [10]
Linearity Range	0.5 - 10 mg/L	[9]
Coefficient of Determination (r^2)	≥ 0.99	[6] [11]
Limit of Detection (LOD)	0.06 - 0.12 mg/kg	[2]
Limit of Quantification (LOQ)	0.20 - 0.60 mg/kg	[2]
Accuracy (Recovery)	89.9 - 123%	[2]
Precision (RSD%)	< 8.5%	[2]

Visualizations



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Caption: Experimental workflow for the quantification of **malvidin chloride** in grape extracts.



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Caption: Logical flow diagram of the HPLC system for **malvidin chloride** analysis.

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